molecular formula C15H27NO2 B14510876 2-(Dipropylamino)ethyl cyclohex-3-ene-1-carboxylate CAS No. 62724-02-1

2-(Dipropylamino)ethyl cyclohex-3-ene-1-carboxylate

Cat. No.: B14510876
CAS No.: 62724-02-1
M. Wt: 253.38 g/mol
InChI Key: LTUWQPXWAMVUBD-UHFFFAOYSA-N
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Description

2-(Dipropylamino)ethyl cyclohex-3-ene-1-carboxylate is an organic compound that features a cyclohexene ring substituted with a carboxylate group and a dipropylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dipropylamino)ethyl cyclohex-3-ene-1-carboxylate typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with 2-(Dipropylamino)ethanol under esterification conditions. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated under reflux to drive the reaction to completion. The product is then purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Dipropylamino)ethyl cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the dipropylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohex-3-ene-1-carboxylic acid derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

2-(Dipropylamino)ethyl cyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dipropylamino)ethyl cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl cyclohex-3-ene-1-carboxylate
  • Methyl cyclohex-3-ene-1-carboxylate
  • 3-Cyclohexene-1-carboxylic acid

Uniqueness

2-(Dipropylamino)ethyl cyclohex-3-ene-1-carboxylate is unique due to the presence of the dipropylaminoethyl side chain, which imparts distinct chemical and biological properties. This structural feature differentiates it from other cyclohexene carboxylate derivatives and contributes to its specific applications and reactivity.

Properties

CAS No.

62724-02-1

Molecular Formula

C15H27NO2

Molecular Weight

253.38 g/mol

IUPAC Name

2-(dipropylamino)ethyl cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C15H27NO2/c1-3-10-16(11-4-2)12-13-18-15(17)14-8-6-5-7-9-14/h5-6,14H,3-4,7-13H2,1-2H3

InChI Key

LTUWQPXWAMVUBD-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCOC(=O)C1CCC=CC1

Origin of Product

United States

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